3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione
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Overview
Description
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. For instance, the reaction between 4-methoxybenzenediazonium tetrafluoroborate and oxolane-2,4-dione in an appropriate solvent like acetonitrile at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale azo-coupling reactions. These reactions are carried out in reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textiles, cosmetics, and food industries due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The pathways involved include enzyme inhibition, interaction with DNA, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is unique due to its specific structure, which combines an azo group with an oxolane-2,4-dione moiety. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly as a dye and in scientific research .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-7(3-5-8)12-13-10-9(14)6-17-11(10)15/h2-5,10H,6H2,1H3 |
InChI Key |
KRNODPINPCORPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
Origin of Product |
United States |
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